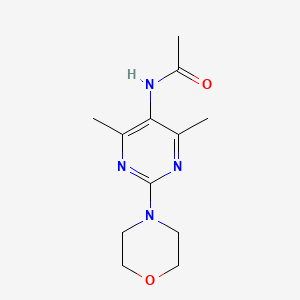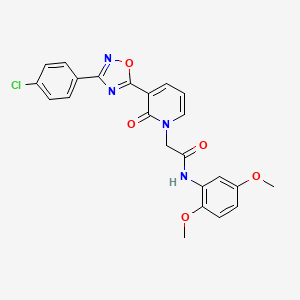
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the molecule could have a planar structure in these regions. The chlorophenyl and dimethoxyphenyl groups could add steric bulk and potentially influence the overall shape and conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the pyridinone ring might undergo condensation reactions. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings might confer polarity to the molecule, affecting its solubility in different solvents. The chlorophenyl and dimethoxyphenyl groups could influence the compound’s lipophilicity .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have synthesized and characterized derivatives of 1,3,4-oxadiazole and acetamide, demonstrating the versatility of these compounds. The synthesis processes often involve multi-step reactions, utilizing a range of starting materials and conditions to achieve the desired chemical structures. Structural elucidation is commonly achieved through spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming the presence of specific functional groups and overall molecular integrity (K. Nafeesa et al., 2017).
Pharmacological Evaluation
The pharmacological evaluations of these compounds reveal a spectrum of biological activities. Some derivatives have shown significant antibacterial properties against both gram-positive and gram-negative bacteria. This antibacterial activity is critical in the search for new antimicrobial agents in the face of rising antibiotic resistance (V. R. Karpina et al., 2019). Additionally, certain compounds exhibit anti-enzymatic potential, such as inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their utility in treating neurodegenerative diseases like Alzheimer's (A. Rehman et al., 2013).
Enzyme Inhibition and Anticancer Potential
Some derivatives have demonstrated promising α-glucosidase inhibitory potential, indicating potential applications in managing diabetes by modulating glucose metabolism. The inhibition of α-glucosidase can delay carbohydrate digestion, thereby reducing postprandial blood glucose levels (M. Iftikhar et al., 2019). Moreover, novel synthetic routes to derivatives with potent α-glucosidase inhibitory potential are being explored, contributing to the development of new therapeutic agents.
Molecular Docking and Ligand-Protein Interactions
Molecular docking studies have been conducted to understand the binding interactions of these compounds with various enzymes and proteins, providing insights into their mechanism of action at the molecular level. These studies are crucial for designing compounds with enhanced specificity and efficacy for targeted therapeutic applications (S. Z. Siddiqui et al., 2014).
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Propriétés
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5/c1-31-16-9-10-19(32-2)18(12-16)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWIEBMIDNDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

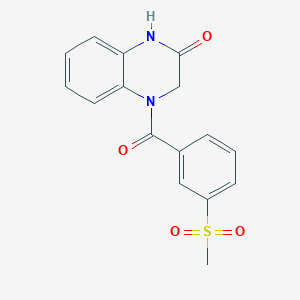
![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2703641.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2703644.png)
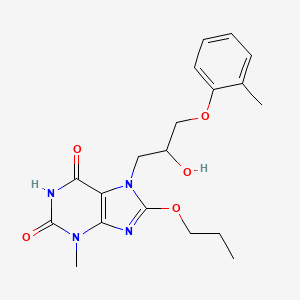
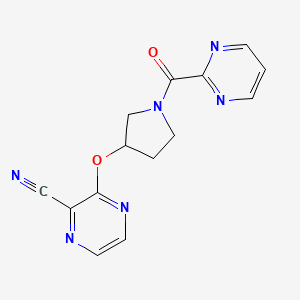
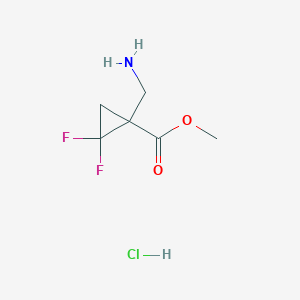


![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2703657.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)
![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)
